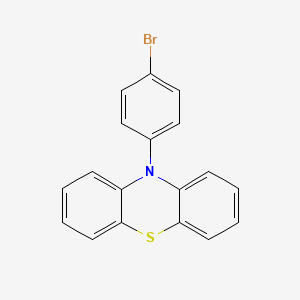

10-(4-bromophenyl)-10H-phenothiazine

Vue d'ensemble

Description

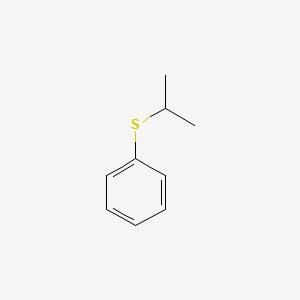

Phenothiazines are a class of organic compounds that have a three-ring structure which includes a diazine ring . The compound “10-(4-bromophenyl)-10H-phenothiazine” would be a derivative of phenothiazine, with a bromophenyl group attached .

Synthesis Analysis

While specific synthesis methods for “10-(4-bromophenyl)-10H-phenothiazine” were not found, similar compounds have been synthesized through various methods. For instance, compounds containing a 4-bromophenyl moiety have been synthesized through reactions involving palladium catalysts .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as X-ray diffraction . These techniques can provide information about the arrangement of atoms within the molecule and the nature of the chemical bonds.Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine was arylated with several aryl/heteroaryl boronic acids via the Suzuki cross-coupling reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the interlayer space of montmorillonite was enlarged from 16.24 to 22.21 Å by introduction of APTES .Applications De Recherche Scientifique

Specific Scientific Field: Antimicrobial and Antiproliferative Agents

Comprehensive Summary of the Application

The compound “10-(4-bromophenyl)-10H-phenothiazine” has been studied for its potential as an antimicrobial and antiproliferative agent . This research is important due to the increasing resistance of pathogens and cancerous cells to existing drugs .

3. Methods of Application or Experimental Procedures The compound was synthesized and its molecular structure was confirmed by physicochemical properties and spectroanalytical data . The synthesized compounds were then evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using the turbidimetric method . They were also tested for anticancer activity against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by the Sulforhodamine B (SRB) assay .

Summary of Results or Outcomes

The results revealed that certain derivatives of the compound have promising antimicrobial activity . In addition, some derivatives were found to be active against the breast cancer cell line . Molecular docking studies demonstrated that these compounds displayed a good docking score within the binding pocket of the selected PDB ID (1JIJ, 4WMZ, and 3ERT), suggesting they have the potential to be used as lead compounds for rational drug designing .

Visible-Light-Driven Reduction of CO2 to CO

Specific Scientific Field

Photocatalysis

Comprehensive Summary of the Application

A porphyrin-based conjugated organic polymer (COP) was constructed from 5,10,15,20-tetrakis (4-bromophenyl)porphyrin copper (CuTBPP) and 5,5′-bis-ethynyl-2,2′-bipyridine (BPY) via Sonogashira coupling . This complex was used for the highly active and selective visible-light-driven reduction of CO2 to CO .

Methods of Application or Experimental Procedures

The complex was prepared by coordination with Co2+. All of the prepared CuTBPP–BPY–COP and Co/CuTBPP–BPY–COP compounds exhibited excellent photocatalytic performance toward CO2 reduction under visible-light irradiation without another sacrificial reagent but only H2O .

Summary of Results or Outcomes

The total quantity of CO product was 263.2 μmol g−1 after 10 h of irradiation . Theoretical studies indicate that introducing Co metal centers and nitro groups are more favorable for the photoreduction catalysis of CO2 compared with that using CuTBPP–BPY–COP .

Luminescent Probes for Selective Sensing of Metal Ions and Nitroaromatic Explosives

Specific Scientific Field

Sensor Technology

Comprehensive Summary of the Application

A series of porous covalent organic polymers (COPs) were synthesized using 1,3,6,8-tetrabromopyrene (TBP) and 1,3,5-tris (4-bromophenyl)benzene (TBB) as double monomers via the Ni-catalyzed Yamamoto reaction . These COPs can serve as luminescent sensors for highly sensitive and selective sensing of nitroaromatic explosives and metal ions .

Methods of Application or Experimental Procedures

By manipulating the reactive ratios of two monomers, the color tailoring of the resultant COP samples was achieved .

Summary of Results or Outcomes

The emission peaks of these porous COP samples cover a wide color range from 533 up to 815 nm, which is the first near-infrared luminescent porous organic material . These materials might also find more applications in photocatalysis, organic electronics, and medical imaging .

Hole-Mediated Photoredox Catalysis

Specific Scientific Field

Organic Chemistry

Comprehensive Summary of the Application

The compound has been used in hole-mediated photoredox catalysis. This involves the use of tris(p-substituted)biarylaminium radical cations as tunable, precomplexing, and potent photooxidants .

Methods of Application or Experimental Procedures

The process involves the use of visible light photoredox catalysis and synthetic organic electrochemistry. The tris(para-substituted)biarylamines become superoxidants in their photoexcited states, even able to oxidize molecules beyond the solvent window limits of cyclic voltammetry .

Summary of Results or Outcomes

The study demonstrated that precomplexation not only permits the excited state photochemistry of tris(para-substituted)biarylaminium cations to overcome picosecond lifetime, but enables and rationalizes the surprising photochemistry of their higher-order doublet (Dn) excited states, unlocking extremely high oxidative potentials .

Optimization of Multilayered Ruddlesden–Popper Perovskite

Specific Scientific Field

Materials Science

Comprehensive Summary of the Application

The compound has been used in the optimization of multilayered Ruddlesden–Popper perovskite with 4-bromophenylethylamine by ionic liquid for solar cell applications .

Methods of Application or Experimental Procedures

The process involves the synthesis of a series of porous covalent organic polymers (COPs) using the Ni-catalyzed Yamamoto reaction. By manipulating the reactive ratios of two monomers, the color tailoring of the resultant COP samples was achieved .

Summary of Results or Outcomes

The emission peaks of these porous COP samples cover a wide color range from 533 up to 815 nm, which is the first near-infrared luminescent porous organic material. These materials might also find more applications in photocatalysis, organic electronics, and medical imaging .

Safety And Hazards

Orientations Futures

While specific future directions for “10-(4-bromophenyl)-10H-phenothiazine” were not found, research into similar compounds is ongoing. For example, novel compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety have shown promising potential for developing novel antimicrobial agents .

Propriétés

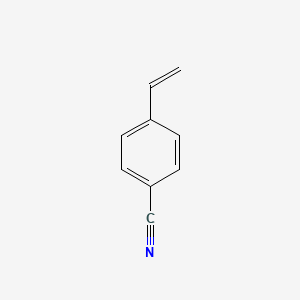

IUPAC Name |

10-(4-bromophenyl)phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrNS/c19-13-9-11-14(12-10-13)20-15-5-1-3-7-17(15)21-18-8-4-2-6-16(18)20/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLVTMISRQOMPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348574 | |

| Record name | 10-(4-bromophenyl)-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-(4-bromophenyl)-10H-phenothiazine | |

CAS RN |

63524-03-8 | |

| Record name | 10-(4-bromophenyl)-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophene-3-acetonitrile](/img/structure/B1585061.png)